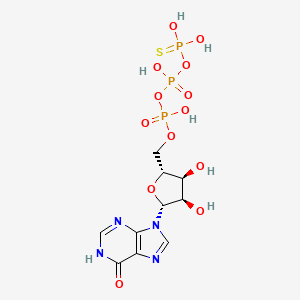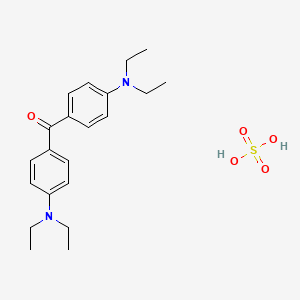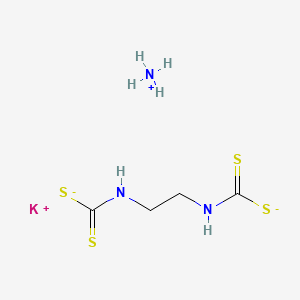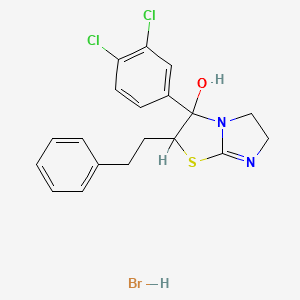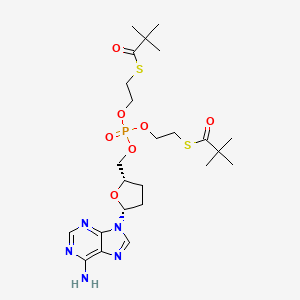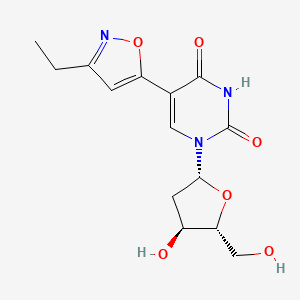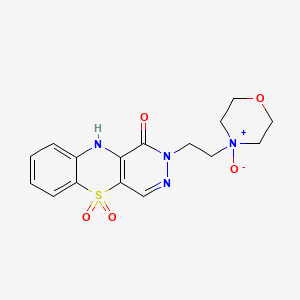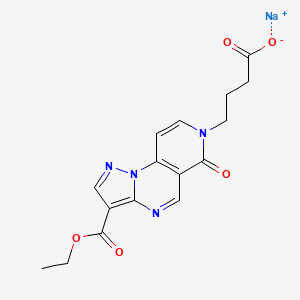
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt typically involves multi-step organic reactions The process often starts with the construction of the pyrazolo and pyrido rings, followed by the formation of the pyrimidine ringCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance materials and chemicals .
Mécanisme D'action
The mechanism of action of Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrazolo(1,5-a)pyrimidine-based fluorophores
Uniqueness
What sets Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt apart from similar compounds is its unique combination of functional groups and its sodium salt form. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
148176-88-9 |
|---|---|
Formule moléculaire |
C16H15N4NaO5 |
Poids moléculaire |
366.30 g/mol |
Nom IUPAC |
sodium;4-(5-ethoxycarbonyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoate |
InChI |
InChI=1S/C16H16N4O5.Na/c1-2-25-16(24)11-9-18-20-12-5-7-19(6-3-4-13(21)22)15(23)10(12)8-17-14(11)20;/h5,7-9H,2-4,6H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
GRZBPGHJNIGDGO-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=CN(C3=O)CCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







